molecular formula C13H15ClF3NO2 B1387985 (S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217652-16-8

(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No. B1387985
M. Wt: 309.71 g/mol
InChI Key: SLRISWLRIUGLGO-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The trifluoromethyl group attached to the benzyl group makes this compound potentially interesting for various chemical reactions due to the unique properties of fluorine.



Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyrrolidine ring, followed by the introduction of the benzyl group and the trifluoromethyl group. The exact synthesis route would depend on the specific reagents and conditions used.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine ring, benzyl group, and trifluoromethyl group would all contribute to the overall structure.



Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be influenced by the functional groups present in the molecule. For example, the trifluoromethyl group is known to be a strong electron-withdrawing group, which could make the compound more reactive in certain types of reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the functional groups present in the molecule.


Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to ensure safety.


Future Directions

Future research on this compound could involve studying its reactivity, stability, and potential applications. This could include exploring its use in various chemical reactions, studying its potential as a drug, or investigating its physical properties.


properties

IUPAC Name

(2S)-2-[[3-(trifluoromethyl)phenyl]methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO2.ClH/c14-13(15,16)10-4-1-3-9(7-10)8-12(11(18)19)5-2-6-17-12;/h1,3-4,7,17H,2,5-6,8H2,(H,18,19);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRISWLRIUGLGO-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC(=CC=C2)C(F)(F)F)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70661602
Record name 2-{[3-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS RN

1217652-16-8
Record name 2-{[3-(Trifluoromethyl)phenyl]methyl}-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70661602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(3-(Trifluoromethyl)benzyl)pyrrolidine-2-carboxylic acid hydrochloride

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